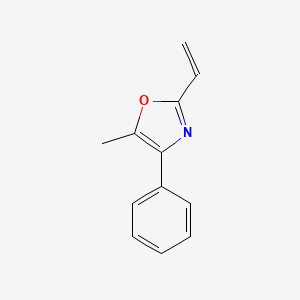![molecular formula C17H14N2S2 B14203533 2-(Benzylsulfanyl)-4,5-dihydro[1,3]thiazino[5,6-b]indole CAS No. 917986-03-9](/img/structure/B14203533.png)
2-(Benzylsulfanyl)-4,5-dihydro[1,3]thiazino[5,6-b]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzylsulfanyl)-4,5-dihydro[1,3]thiazino[5,6-b]indole is a heterocyclic compound that features a unique fusion of indole and thiazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical modifications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)-4,5-dihydro[1,3]thiazino[5,6-b]indole typically involves the formation of the thiazine ring followed by the introduction of the benzylsulfanyl group. One common method involves the use of copper-catalyzed C–N coupling and palladium-catalyzed direct arylation. For instance, the precursor 2-(2-bromobenzylthio)-1H-indole can undergo intramolecular copper-catalyzed Ullmann-type C–N coupling and palladium-catalyzed direct arylation to form the desired thiazinoindole structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would be applicable.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzylsulfanyl)-4,5-dihydro[1,3]thiazino[5,6-b]indole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazine ring or the indole moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole ring or the benzylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, iodine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazinoindoles, and various substituted derivatives depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Mecanismo De Acción
The mechanism of action of 2-(Benzylsulfanyl)-4,5-dihydro[1,3]thiazino[5,6-b]indole is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its indole and thiazine moieties. These interactions can modulate biological pathways, leading to its observed bioactivities .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydro-11H-[1,3]thiazino[3’,2’2,3][1,2,4]triazino[5,6-b]indolium halides: These compounds share a similar thiazinoindole core but differ in their substituents and overall structure.
5,7-Dihydroisothiochromeno[3,4-b]indoles: These compounds also feature a fused indole-thiazine structure but with different ring fusion patterns.
Uniqueness
2-(Benzylsulfanyl)-4,5-dihydro[1,3]thiazino[5,6-b]indole is unique due to the presence of the benzylsulfanyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its potential as a versatile scaffold in medicinal chemistry.
Propiedades
Número CAS |
917986-03-9 |
|---|---|
Fórmula molecular |
C17H14N2S2 |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
2-benzylsulfanyl-4,5-dihydro-[1,3]thiazino[5,6-b]indole |
InChI |
InChI=1S/C17H14N2S2/c1-2-6-12(7-3-1)11-20-17-18-10-15-16(21-17)13-8-4-5-9-14(13)19-15/h1-9,19H,10-11H2 |
Clave InChI |
XVFBOXMMRZLHGE-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C3=CC=CC=C3N2)SC(=N1)SCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Pyridinecarboxylic acid, 3-[(cyclohexylamino)carbonyl]-](/img/structure/B14203453.png)
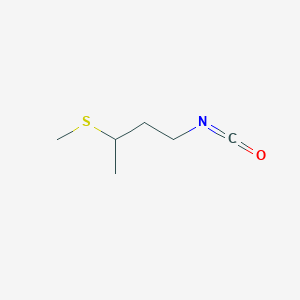
![7-oxa-3,5,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaene](/img/structure/B14203467.png)
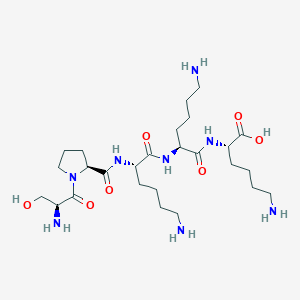
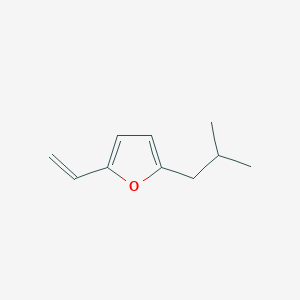
![[(3R)-1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanol](/img/structure/B14203483.png)
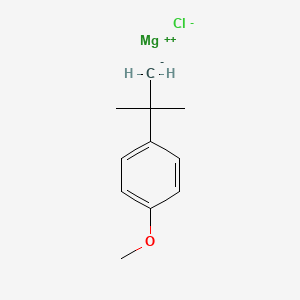
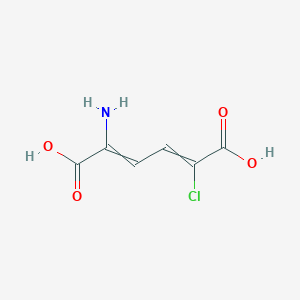
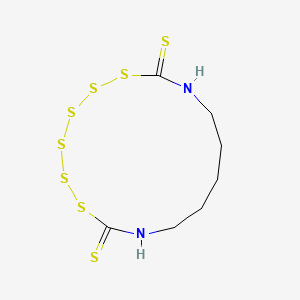
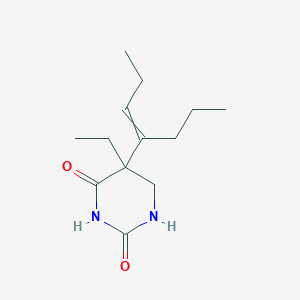
![{2-[(Cyclohex-1-en-1-yl)oxy]prop-2-en-1-yl}benzene](/img/structure/B14203514.png)
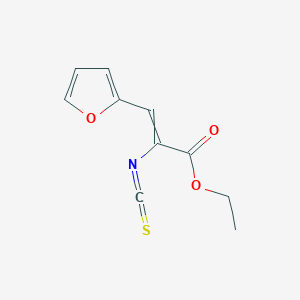
![5-[(Benzenesulfonyl)methylidene]-3-(methylsulfanyl)-2,5-dihydro-1,2,4-triazine](/img/structure/B14203525.png)
